Cas no 2183239-01-0 (Varenicline-d4)

Varenicline-d4 Chemical and Physical Properties
Names and Identifiers
-
- Varenicline-d4
- 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4
- Varenicline-d4 Hydrochloride (Major)
- CS-0378632
- 2183239-01-0
- 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][3]benzazepine-d4 Hydrochloride
- 13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene
- HY-10019S
- DA-78834
- (13,13,15,15-(2)H)-5,8,14-triazatetracyclo[10.3.1.0(2),(1)(1).0,]hexadeca-2,4,6,8,10-pentaene
-
- Inchi: 1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2
- InChI Key: JQSHBVHOMNKWFT-UHFFFAOYSA-N
- SMILES: C12=CC3=NC=CN=C3C=C1C1C([H])([H])NC([H])([H])C2C1
Computed Properties
- Exact Mass: 215.136054411g/mol
- Monoisotopic Mass: 215.136054411g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 37.8Ų
Varenicline-d4 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EQSY-1mg |
7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 |
2183239-01-0 | ≥99% deuterated forms (d1-d4) | 1mg |
$216.00 | 2023-12-18 | |
A2B Chem LLC | AX66738-1mg |
7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 |
2183239-01-0 | ≥99% deuterated forms (d1-d4) | 1mg |
$150.00 | 2024-04-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V912189-1mg |
Varenicline-d4 |
2183239-01-0 | 98% | 1mg |
¥3,188.00 | 2022-08-31 | |
MedChemExpress | HY-10019S-500μg |
Varenicline-d |
2183239-01-0 | 500μg |
¥1962 | 2024-05-20 |
Varenicline-d4 Related Literature
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
Additional information on Varenicline-d4
Introduction to Varenicline-d4 (CAS No. 2183239-01-0)
Varenicline-d4, a deuterated derivative of the well-known smoking cessation drug Varenicline, is a compound of significant interest in the field of pharmaceutical research and development. With the CAS number CAS No. 2183239-01-0, this molecule has garnered attention for its potential applications in both therapeutic and analytical contexts. The deuterated version of Varenicline, denoted as Varenicline-d4, incorporates deuterium atoms into its molecular structure, which can influence its metabolic stability, pharmacokinetics, and overall efficacy.
The primary pharmacological target of Varenicline is the α4β2 nicotinic acetylcholine receptor (nAChR). By binding to this receptor, Varenicline-d4 modulates neurotransmitter release, particularly dopamine and norepinephrine, which are crucial for nicotine addiction and withdrawal symptoms. This mechanism of action makes it a highly effective agent for smoking cessation therapy. Recent studies have highlighted the importance of Varenicline-d4 in understanding the pharmacodynamics and pharmacokinetics of Varenicline, providing valuable insights into its clinical use and potential side effects.
One of the most compelling aspects of Varenicline-d4 is its potential for use in drug metabolism studies. The incorporation of deuterium atoms can significantly alter the metabolic pathways of the parent compound, allowing researchers to better understand how Varenicline is processed in the body. This information is critical for optimizing dosing regimens and minimizing adverse effects. Furthermore, the use of stable isotopes like deuterium in drug development can lead to more accurate and reliable analytical methods for drug monitoring and detection.
Recent advancements in mass spectrometry techniques have made it possible to more effectively analyze deuterated compounds like Varenicline-d4. These techniques offer high sensitivity and specificity, enabling researchers to study the compound in greater detail. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been utilized to investigate the metabolic profiles of Varenicline-d4 in various animal models. Such studies have provided valuable data on its distribution, excretion, and potential interactions with other drugs.
The clinical significance of Varenicline-d4 extends beyond smoking cessation. Emerging research suggests that this compound may have applications in treating other neurological disorders characterized by nAChR dysregulation. For example, studies have explored its potential role in managing attention deficit hyperactivity disorder (ADHD) and schizophrenia. By modulating nAChR activity, Varenicline-d4 could potentially alleviate symptoms associated with these conditions. While further research is needed to fully elucidate these possibilities, the preliminary findings are promising.
In addition to its therapeutic applications, Varenicline-d4 serves as an important tool in toxicological studies. Its stable isotope form allows researchers to track its movement within biological systems without the risks associated with radioactive tracers. This has opened new avenues for investigating the long-term effects of Varenicline and its derivatives on various organ systems. Such studies are essential for ensuring the safety and efficacy of new pharmaceutical agents.
The synthesis of Varenicline-d4 presents unique challenges due to the need for precise incorporation of deuterium atoms into the molecular framework. Advanced synthetic methodologies, such as deuterium exchange reactions and catalytic hydrogenation, have been employed to achieve this goal. These techniques require specialized equipment and expertise but are crucial for producing high-purity compounds suitable for both research and clinical applications.
Regulatory considerations play a significant role in the development and approval of new drugs like Varenicline-d4. Regulatory agencies require comprehensive data on safety, efficacy, and pharmacokinetics before approving a drug for clinical use. The use of deuterated analogs can provide additional safety margins by reducing metabolic liability and potential toxicity. This has made Varenicline-d4 an attractive candidate for regulatory submissions in recent years.
The future prospects for Varenicline-d4 are bright, with ongoing research exploring new therapeutic applications and improved synthetic strategies. Collaborative efforts between academia and industry are essential for advancing this field further. By leveraging cutting-edge technologies and innovative approaches, researchers can unlock the full potential of this compound and contribute to improving human health.
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